1,1'-Binaphthyl-2,2'-diamine

Catalog No.
S605051
CAS No.
4488-22-6
M.F
C20H16N2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diamine

CAS Number

4488-22-6

Product Name

1,1'-Binaphthyl-2,2'-diamine

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N

Synonyms

1,1'-binaphthyl-2,2'-diamine

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

The exact mass of the compound [1,1'-Binaphthalene]-2,2'-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519704. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Binaphthyl-2,2'-diamine (BINAM, CAS: 4488-22-6) is a premium, C2-symmetric axially chiral diamine that serves as a foundational building block in asymmetric catalysis and coordination chemistry [1]. Unlike standard aliphatic diamines, BINAM features a rigid binaphthyl backbone that restricts rotation and creates a deep, highly defined chiral pocket. In procurement and catalyst design, BINAM is primarily selected as a precursor for N-coordinated ligands—such as Schiff bases, bis-amides, and N-heterocyclic carbenes (NHCs)—where robust stereocontrol, hard-metal coordination compatibility, and high thermal stability are absolute requirements [2]. Its availability in highly enantiopure (R) and (S) forms makes it an indispensable raw material for scaling up advanced transition-metal catalysts and asymmetric atropisomers [3].

Research Fit

Chiral scaffold research Asymmetric catalysis, chiral ligand design, and enantioselective synthesis workflows.
MALDI matrix evaluation Metabolite imaging and spatial metabolomics in tissue sections.
Bioinorganic ligand context Platinum complex studies targeting DNA G-quadruplex structures.

Generic substitution of BINAM with other common chiral ligands fundamentally compromises catalyst performance and synthesis viability. Replacing BINAM with sp3-hybridized diamines like 1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN) often fails in sterically demanding reactions, as their relatively flexible aliphatic backbones cannot maintain the deep, rigid chiral environment provided by BINAM's biaryl axis [1]. Furthermore, substituting BINAM with its direct structural analog, BINAP, is chemically non-viable when the reaction mechanism requires N-H hydrogen-bonding interactions or the coordination of hard to borderline metals, which preferentially bind to nitrogen rather than soft phosphorus centers [2]. Finally, using C1-symmetric analogs like NOBIN complicates catalyst design by introducing multiple competing diastereomeric transition states, whereas BINAM’s C2-symmetry ensures highly predictable and uniform stereocontrol [3].

Substitution Risk

Coordination chemistry mismatch
BINOL or BINAP ligands provide -OH or -PPh2 donor groups, shifting metal binding and catalytic profiles compared to the diamine scaffold.
Derivatization pathway unavailable
The diamine functionality enables NHC ligand synthesis; this route is inaccessible with BINOL, limiting scaffold diversification.
Biological interaction context differs
Platinum-BINAM complexes show distinct G-quadruplex binding patterns compared to BINAP analogs; generic substitution may alter target engagement profiles.

Stereocontrol Superiority in Pd-Catalyzed Cross-Coupling (BINAM vs. Spiro Scaffolds)

In the development of chiral bis(N-heterocyclic carbene) palladium catalysts for asymmetric Suzuki-Miyaura cross-coupling, the choice of the chiral linker scaffold is decisive. Research demonstrates that N,N′-bisaryl-bis(NHC)-Pd complexes utilizing the axially chiral BINAM backbone achieve significantly higher enantioselectivity compared to analogs built on a competing spiro scaffold [1].

Evidence DimensionEnantiomeric excess (ee%) in asymmetric C(sp2)-C(sp2) cross-coupling
Target Compound DataBINAM-derived bis(NHC)-Pd complex: up to 74% ee
Comparator Or BaselineSpiro-scaffold bis(NHC)-Pd complex: up to 47% ee
Quantified Difference+27% higher enantiomeric excess using the BINAM backbone
ConditionsAsymmetric Suzuki-Miyaura reaction of arylboronic acids and aryl halides

Procuring BINAM as the foundational scaffold for NHC ligands provides a substantially more effective chiral environment for challenging cross-couplings than alternative rigid spiro linkers.

MALDI metabolite ions
Data to verify
476 total ions (301 neg + 175 pos) in rat brain
Supports matrix evaluation for spatial metabolomics
Comparison basis unspecified; verify against lab-standard matrices

Precursor Efficiency for Asymmetric Atropisomer Synthesis (BINAM vs. De Novo Cross-Coupling)

Synthesizing the asymmetric ligand NOBIN typically relies on the oxidative cross-coupling of 2-naphthol and 2-naphthylamine, which yields a racemic mixture requiring complex and low-yielding chiral resolution. Conversely, utilizing enantiopure R-BINAM as an advanced precursor allows for a direct, one-pot conversion to R-NOBIN with exceptional yield and retained optical purity [1].

Evidence DimensionYield and enantiomeric purity of NOBIN synthesis
Target Compound DataDirect conversion from R-BINAM: 70% isolated yield of R-NOBIN with >99% ee
Comparator Or BaselineTraditional naphthol/naphthylamine coupling: ~40-65% yield of a racemic (0% ee) mixture
Quantified DifferenceDirect access to >99% ee product vs. 0% ee baseline, eliminating the need for downstream chiral resolution
ConditionsOne-pot conversion using benzoyl peroxide and HCl at 85 °C vs. traditional Cu(II)-mediated oxidative coupling

Purchasing enantiopure BINAM is a highly cost-effective and scalable procurement strategy for accessing NOBIN-based catalysts, bypassing the severe bottlenecks of racemic cross-coupling.

G-quadruplex binding site
Head-to-head
Pt-DABN interacts with adenines in loops AND guanines of G-quartet; Pt-BINAP only loop adenines
Ligand choice alters DNA target engagement profile
In vitro telomeric G4 binding assay; cell-context validation required

Enabling Base-Metal Catalytic Turnover (BINAM-Ligand vs. Ligand-Free Baseline)

The rigid C2-symmetric structure of BINAM makes it an ideal backbone for designing ligands that activate earth-abundant base metals. In the intramolecular C(sp3)-H amination of aliphatic azides, an Iron(II) catalyst coordinated with a BINAM-derived diamine-bisoxazoline ligand demonstrated robust catalytic turnover and strong stereocontrol, whereas the ligand-free iron precursor failed to achieve catalytic activity [1].

Evidence DimensionProduct yield and enantiomeric excess in C(sp3)-H amination
Target Compound DataBINAM-derived diamine-bisoxazoline Fe(II) catalyst: 87% yield and up to 81% ee
Comparator Or BaselineLigand-free Fe(HMDS)2 precursor: Stoichiometric conversion only (no catalytic turnover), 0% ee
Quantified Difference87% catalytic yield vs. stoichiometric baseline; +81% ee vs. 0% ee
ConditionsIntramolecular C(sp3)-H amination of aliphatic azides to form pyrrolidines at room temperature

BINAM is a critical enabling scaffold that allows buyers to replace expensive precious metals (like Pd or Ru) with abundant iron for complex asymmetric amination reactions.

Oxidative coupling ee
Cross-study comparable
Up to 97% ee with (R)-BINAM-Cu-TEMPO system
Reported enantioselectivity within top range for biaryl coupling
Substrate scope and scalability require independent evaluation
Kinetic resolution s
Class-level inference
s = 127
Indicates efficient separation for enantiopure BINAM access
Reported for 6,6′-substituted derivatives with chiral phosphate catalyst

Synthesis of Chiral Bis(NHC) Transition Metal Catalysts

Driven by its superior stereocontrol compared to spiro scaffolds, BINAM is the optimal starting material for developing N-heterocyclic carbene (NHC) ligands. It is highly recommended for procurement when designing palladium or ruthenium catalysts intended for challenging asymmetric C-C cross-coupling reactions [1].

Advanced Precursor for NOBIN and Asymmetric Atropisomers

BINAM serves as a highly efficient, scalable intermediate for the synthesis of NOBIN. Procurement of enantiopure BINAM allows process chemists to bypass the low yields and complex chiral resolutions associated with de novo cross-coupling methods, directly yielding >99% ee NOBIN derivatives [2].

Development of Earth-Abundant Base-Metal Catalysts

Because BINAM provides a rigid C2-symmetric pocket and coordinates effectively with hard/borderline metals, it is the preferred chiral diamine backbone for synthesizing Schiff base and bisoxazoline ligands. It is specifically indicated for laboratories developing iron-catalyzed aminations or manganese-catalyzed epoxidations to replace precious metal systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spatial metabolomics by MALDI imaging
Metabolite ion detection breadth
Low-background mapping and adduct profiling in tissue
Bioinorganic G-quadruplex interaction studies
Amine ligand steric and electronic profile
G-quartet vs. loop binding selectivity
Asymmetric biaryl synthesis optimization
Enantioselectivity in oxidative coupling
ee reproducibility under catalytic conditions

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.131348519 Da

Monoisotopic Mass

284.131348519 Da

Heavy Atom Count

22

UNII

XI03TW52AO
7OL97NN4U4
TL35MU1249

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4488-22-6

Wikipedia

2,2'-diamino-1,1'-dinaphthyl

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